2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Overview
Description
Preparation Methods
The synthesis of 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves base-catalyzed condensation reactions using aromatic nitriles and pyrrolinone esters . Industrial production methods often focus on creating soluble derivatives to enhance their application in optical sensors and other devices . For example, the synthesis of antisymmetric derivatives has been carried out to form new organic dyes through N,N’-dialkylation .
Chemical Reactions Analysis
2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aromatic nitriles and pyrrolinone esters . The major products formed from these reactions are often new organic dyes and derivatives with enhanced photophysical characteristics .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in plastic coloring, surface coatings, and as color filters due to its luminous colors and high stability . Additionally, it is employed in optical systems, such as information storage and monitoring devices . Recent studies have also explored its use in organic semiconductors for solar cell applications .
Mechanism of Action
The mechanism of action of 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its ability to form stable, fluorescent molecules . This stability is attributed to its chemical structure, which allows it to undergo various reactions while maintaining its fluorescent properties . The molecular targets and pathways involved include electron-donor and electron-acceptor groups on the aryl moieties, which influence its maximum absorption wavelengths .
Comparison with Similar Compounds
2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its high stability and luminous colors . Similar compounds include 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione . These compounds share similar chemical structures but differ in their specific applications and properties .
Properties
IUPAC Name |
3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-5-3-1-7-6(10)4(3)2-8-5/h1-2,7,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWSOKNALLVRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N1)O)C=NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626500 | |
Record name | 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114482-12-1 | |
Record name | 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.